molecular formula C8H6ClFO2 B1350554 5-Chloro-2-fluorophenylacetic acid CAS No. 261762-97-4

5-Chloro-2-fluorophenylacetic acid

Cat. No. B1350554
CAS RN: 261762-97-4
M. Wt: 188.58 g/mol
InChI Key: NOKLOLLCDCEFAK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylacetic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has an average mass of 188.583 Da and a monoisotopic mass of 188.004028 Da .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylacetic acid consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorophenylacetic acid has a density of 1.4±0.1 g/cm3, a boiling point of 292.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 56.2±3.0 kJ/mol and a flash point of 130.8±23.2 °C .

Scientific Research Applications

Comparative Studies and Reactivity Analysis

  • Comparative DFT Study : A study conducted a detailed first principle study on three halogenated phenylacetic acids, including 2-(2-halophenyl)acetic acid where halogen = fluoro/chloro/bromo. It focused on the reactivity of molecules using various descriptors and calculated the acidity and vibrational spectra of these compounds (Srivastava et al., 2015).

Synthesis and Evaluation of Derivatives

  • Synthesis of Antiinflammatory and Analgesic Agents : Research on the synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives revealed certain compounds with notable antiinflammatory and analgesic activities (Tamura et al., 1981).
  • Anticancer Activity Study : A study on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid aimed at developing potential anticancer drugs, presenting an improved drug preparation method (Liu Ying-xiang, 2007).

Fluorescence and Spectroscopy Research

  • Fluorescence Quenching Studies : Investigations into the fluorescence quenching of boronic acid derivatives, including studies on 5-chloro-2-methoxyphenylboronic acid, provide insights into the fluorescence characteristics and potential applications of these compounds in biological and chemical analyses (Geethanjali et al., 2015).

Synthesis and Characterization of Novel Compounds

  • Heterocyclic Scaffolds Building Block : The utility of 4-Chloro-2-fluoro-5-nitrobenzoic acid in the preparation of various nitrogenous heterocycles was explored, highlighting its potential as a versatile building block in drug discovery and synthetic chemistry (Křupková et al., 2013).

Advanced Synthesis Techniques

  • Novel Synthesis Approaches : Research into novel synthesis methods of related compounds like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which are useful in the preparation of pesticides and pharmaceuticals, demonstrates the ongoing development in the field of organic synthesis (Xiao-hua Du et al., 2005).

Safety and Hazards

The safety data sheet for 5-Chloro-2-fluorophenylacetic acid suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKLOLLCDCEFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378670
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261762-97-4
Record name 5-Chloro-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-97-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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